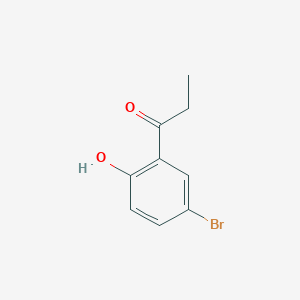

1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLYRKTHTZXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938967 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17764-93-1 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17764-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Bromo-2'-hydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(5-Bromo-2-hydroxyphenyl)propan-1-one CAS number 17764-93-1 validation

An In-depth Technical Guide to the Validation of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one: CAS Number 17764-93-1

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the validation of this compound, a crucial intermediate in pharmaceutical and organic synthesis. The primary objective is to establish a self-validating framework for confirming the compound's identity, purity, and structural integrity, anchored to its designated CAS (Chemical Abstracts Service) number, 17764-93-1. For researchers, scientists, and professionals in drug development, rigorous analytical validation is the cornerstone of reproducible and reliable scientific outcomes.

The CAS number 17764-93-1 is unequivocally assigned to the chemical entity this compound, also known by synonyms such as 5'-Bromo-2'-hydroxypropiophenone.[1][2][3][4][5] This validation is confirmed across multiple reputable chemical databases and suppliers. This guide will delve into the essential physicochemical properties, a plausible synthetic pathway, and a robust, multi-technique analytical workflow required to unequivocally verify the compound's structure and purity.

Compound Identity and Physicochemical Properties

A foundational step in validation is the characterization of the compound's physical and chemical properties. These parameters serve as the initial benchmarks for identity confirmation. The properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17764-93-1 | [1][3] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | 5'-Bromo-2'-hydroxypropiophenone | [3][7] |

| Molecular Formula | C₉H₉BrO₂ | [3][8] |

| Molecular Weight | 229.07 g/mol | [3][6] |

| Appearance | White or off-white solid/crystals | [8] |

| Melting Point | 74-80 °C | [3][8] |

| Boiling Point | 156 °C at 21 mmHg | [7] |

| SMILES | CCC(=O)C1=C(C=CC(=C1)Br)O | [3][6] |

Synthetic Pathway: The Fries Rearrangement

Hydroxyaryl ketones, such as the target compound, are classically synthesized via the Fries rearrangement.[9] This reaction involves the intramolecular rearrangement of a phenolic ester to a mixture of ortho- and para-hydroxy ketones, catalyzed by a Lewis acid (e.g., AlCl₃).[10] The choice of reaction conditions, particularly temperature, can influence the regioselectivity between the ortho and para products.[9] For this compound, the synthesis would logically start from 4-bromophenyl propanoate.

Caption: Fries Rearrangement for synthesis.

Comprehensive Analytical Validation Workflow

A multi-pronged analytical approach is essential for irrefutable validation. This workflow combines spectroscopic and chromatographic techniques to confirm the molecular structure, mass, and purity of the synthesized compound, ensuring it matches the specifications for CAS 17764-93-1.

Caption: Comprehensive analytical validation workflow.

Spectroscopic Characterization Protocols

NMR is the most powerful technique for elucidating the precise atomic arrangement of a molecule. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Data Analysis & Expected Results:

-

Phenolic -OH (1H): A broad singlet, typically downfield (> δ 10 ppm), which may exchange with D₂O. Its exact position is concentration and solvent-dependent.

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (δ 6.8-8.0 ppm). Due to the substitution pattern, they should present as a complex multiplet or as distinct doublets and a doublet of doublets.

-

Methylene -CH₂- (2H): A quartet around δ 2.8-3.1 ppm, coupled to the adjacent methyl protons.

-

Methyl -CH₃ (3H): A triplet around δ 1.1-1.3 ppm, coupled to the adjacent methylene protons.

-

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (FTIR-ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis & Expected Results:

-

O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3500-3200 cm⁻¹.[11]

-

Aromatic C-H Stretch: Sharp, medium-intensity peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Sharp, medium-intensity peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ketone): A very strong, sharp absorption band around 1650-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[12]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically 600-500 cm⁻¹.

-

MS provides the molecular weight of the compound and, through fragmentation patterns and isotopic distribution, offers further structural confirmation.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in both positive and negative ion modes.

-

Data Analysis & Expected Results:

-

Molecular Ion Peak: The most critical feature is the confirmation of the molecular weight. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern.[13]

-

In positive mode, look for [M+H]⁺ at m/z 228.98 and 230.98.

-

In negative mode, look for [M-H]⁻ at m/z 226.97 and 228.97.

-

-

Isotopic Signature: The two peaks of the molecular ion cluster must be separated by 2 m/z units and have nearly equal intensity (a 1:1 ratio), which is a definitive indicator of a single bromine atom in the molecule.[13][14]

-

Fragmentation: Common fragmentation patterns for halogenated phenols may include the loss of CO, Br, or the propanoyl group, providing additional structural clues.[15]

-

Chromatographic Purity Assessment

Experimental Protocol (HPLC):

-

Method Development: Develop a reverse-phase HPLC method using a C18 column. A mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is a standard starting point.

-

Detection: Use a UV detector, monitoring at a wavelength where the chromophore absorbs strongly (e.g., ~254 nm).

-

Analysis: Inject a known concentration of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High purity is indicated by a single, sharp, symmetrical peak. Reputable suppliers often specify purities of ≥97%.[3][8]

Safety, Handling, and Storage

Proper handling is paramount for researcher safety. Based on available Safety Data Sheets (SDS), this compound presents specific hazards.

-

Hazard Identification: The compound is classified as "Acute Toxicity, Oral, Category 3" with the GHS06 pictogram (skull and crossbones).[3][16] The primary hazard statement is H301: Toxic if swallowed.[3][16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[16]

-

Skin Protection: Handle with chemical-impermeable gloves. Wear appropriate protective clothing.[16]

-

Respiratory Protection: Use a dust mask (e.g., N95) or, if exposure limits may be exceeded, a full-face respirator.[3][16]

-

-

Handling: Use only with adequate ventilation. Avoid dust formation and contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][17]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1] Recommended storage is at room temperature or refrigerated (2-8°C), protected from light.[8] Store locked up.[16]

Conclusion

The validation of this compound, CAS 17764-93-1, is a systematic process that relies on a confluence of evidence. By confirming its physicochemical properties and employing a rigorous analytical workflow encompassing NMR, IR, and MS for structural elucidation and HPLC for purity assessment, researchers can proceed with confidence. This self-validating system, where each piece of data corroborates the others—from the specific proton environment in NMR to the definitive bromine isotope pattern in MS—ensures the integrity of the material. Adherence to strict safety protocols is essential when handling this toxic compound, guaranteeing both reliable scientific outcomes and a safe laboratory environment.

References

- Safe, S., & Hutzinger, O. (1971). Competing fragmentations in the mass spectra of halogenated phenols.

- ChemicalLand21. (n.d.). 5'-BROMO-2'-HYDROXYPROPIOPHENONE 97 CAS#: 17764-93-1.

- Supporting Information for "One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones". (n.d.).

- Chemsrc. (n.d.). 5'-Bromo-2'-hydroxyacetophenone | CAS#:1450-75-5.

- LookChem. (n.d.). 1-(5-bromo-2-hydroxy-3,4-dimethyl-phenyl)propan-1-one.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Fries rearrangement.

- ResearchGate. (n.d.). The infrared absorption spectra of some aromatic hydroxy-ketones.

- Chemsrc. (n.d.). MSDS/SDS Database Search.

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- Taylor & Francis. (n.d.). Fries rearrangement – Knowledge and References.

- LibreTexts Chemistry. (n.d.). Infrared Spectroscopy (IR).

- Michigan State University. (n.d.). Infrared Spectrometry.

- PubChemLite. (n.d.). This compound.

- AOBChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)-1-propanone.

- MySkinRecipes. (n.d.). 5'-Bromo-2'-hydroxypropiophenone.

- LibreTexts Chemistry. (2022, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

- ResearchGate. (n.d.). ¹H NMR of the 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione.

- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- LibreTexts Chemistry. (2021, August 29). Organic Compounds Containing Halogen Atoms.

- Doc Brown's Chemistry. (n.d.). mass spectrum of phenol.

- Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.

- Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques.

- Material Safety Data Sheet. (2012, October 25).

Sources

- 1. 17764-93-1|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 17764-93-1: 1-(5-Bromo-2-hydroxyphenyl)-1-propanone [cymitquimica.com]

- 3. 5′-ブロモ-2′-ヒドロキシプロピオフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 17764-93-1 Cas No. | 5'-Bromo-2'-hydroxypropiophenone | Apollo [store.apolloscientific.co.uk]

- 5. CAS RN 17764-93-1 | Fisher Scientific [fishersci.com]

- 6. This compound | C9H9BrO2 | CID 736409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5'-BROMO-2'-HYDROXYPROPIOPHENONE 97 CAS#: 17764-93-1 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 10. Fries Rearrangement [organic-chemistry.org]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 15. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. echemi.com [echemi.com]

- 17. wizard.youngsupply.com [wizard.youngsupply.com]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Commonly known as 5'-Bromo-2'-hydroxypropiophenone, this compound is a versatile building block in organic synthesis and holds significant importance in the fields of pharmaceutical development and materials science. This document details its chemical identity, a robust synthetic protocol via the Fries rearrangement, mechanistic insights, and its principal applications. It is intended for researchers, chemists, and professionals in drug discovery who utilize advanced chemical intermediates to develop novel molecules and materials.

Nomenclature and Structure

The compound is systematically named according to IUPAC standards, though it is frequently referenced by its common name in commercial and research contexts.

-

Synonym: 2-Propanoyl-4-bromophenol

The molecular structure consists of a propiophenone core with a hydroxyl group at the 2'-position and a bromine atom at the 5'-position of the phenyl ring.

Physicochemical Data

The key physical and chemical properties are summarized in the table below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 17764-93-1 | [1][4][5] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1][5] |

| Appearance | White to off-white or light yellow crystalline powder | [1][4][6] |

| Melting Point | 74 - 80 °C | [1][4][5] |

| Boiling Point | 156 °C / 21 mmHg | [2][7] |

| Purity | ≥98.0% | [4][6] |

Synthesis and Mechanism: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is most effectively achieved through the Fries rearrangement.[8][9][10] This reaction is superior to direct Friedel-Crafts acylation of phenols, which typically yields the phenyl ester as the major product rather than the desired C-acylated hydroxyaryl ketone.[10] The Fries rearrangement provides a high-atom-economy pathway by rearranging an existing ester.[11]

Mechanistic Insights

The reaction proceeds via an intramolecular electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[9][10]

-

Complexation: The Lewis acid coordinates to the carbonyl oxygen of the starting aryl ester (4-bromophenyl propionate). This is the preferred site of coordination over the phenolic oxygen because the carbonyl oxygen is a more electron-rich and better Lewis base.[9]

-

Acylium Ion Formation: This coordination polarizes the ester bond, facilitating the cleavage of the O-acyl bond and generating a resonance-stabilized acylium carbocation.[9][10]

-

Electrophilic Attack: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The regioselectivity of this attack is highly dependent on reaction conditions.

-

Thermodynamic vs. Kinetic Control: Low temperatures favor the formation of the para-substituted product (kinetic product).[10] At higher temperatures, the ortho-substituted product is favored, as it can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamic product.[10] For the synthesis of this compound, the target is the ortho product relative to the hydroxyl group, necessitating higher temperatures.

-

The overall mechanism is depicted below.

Caption: Mechanism of the Fries Rearrangement for synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 4-bromophenol and propionyl chloride, which first form the ester in situ, followed by the Lewis acid-catalyzed rearrangement.

Materials:

-

4-Bromophenol

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ester Formation (Step 1):

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add 4-bromophenol (1.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) dropwise. Causality: This exothermic reaction forms the precursor, 4-bromophenyl propionate. Performing this at 0 °C controls the reaction rate and minimizes side reactions.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours to ensure complete esterification.

-

-

Fries Rearrangement (Step 2):

-

Increase the temperature of the reaction mixture to 130-140 °C using an oil bath.

-

Carefully add anhydrous aluminum chloride (1.8 eq) in small portions. Causality: AlCl₃ is the Lewis acid catalyst. It must be anhydrous as it reacts violently with water. The high temperature is crucial for favoring the formation of the desired ortho-acylated product.[10]

-

Maintain the reaction at 130-140 °C with continuous stirring for 2-3 hours.

-

-

Work-up and Isolation (Step 3):

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled, viscous mixture onto a slurry of crushed ice and concentrated HCl. Causality: This step quenches the reaction and decomposes the aluminum-phenoxide complex, protonating the hydroxyl group to yield the final product. The acid ensures the aluminum salts remain soluble in the aqueous phase.

-

Extract the resulting mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification (Step 4):

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid. Self-Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value, along with spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

-

Applications in Research and Development

This compound is not typically an end-product but rather a valuable scaffold for building more complex molecules. Its three functional groups—the hydroxyl, the ketone, and the bromine atom—offer distinct points for chemical modification.

Caption: Key application areas for the title compound.

Pharmaceutical and Biological Research

This compound serves as a key intermediate in synthesizing various pharmaceuticals.[1] Its utility is particularly noted in the development of agents for neurological disorders.[1]

Furthermore, it has demonstrated specific biological activity. Research has shown that 5'-Bromo-2'-hydroxypropiophenone is an inhibitor of the dimerization of survivin, a protein that is overexpressed in many cancers and plays a role in inhibiting apoptosis and regulating cell division. By preventing survivin from forming its functional dimer, the compound can promote cancer cell death, making its derivatives promising candidates for oncology drug discovery. It is also used more broadly in biological research to investigate enzyme activity and inhibition.[1]

Organic Synthesis and Materials Science

In organic synthesis, the compound is a versatile precursor.[1] The hydroxyl group can be alkylated or acylated, the ketone can undergo reactions such as reduction or condensation, and the bromine atom is a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity. This allows chemists to efficiently construct elaborate molecular architectures.[1]

In materials science, it finds applications in the formulation of advanced polymers and resins, where its structure can be incorporated to modify material properties for use in electronics or nanotechnology.[1]

Safety, Handling, and Storage

Hazard Profile

It is imperative to handle this compound with appropriate safety precautions due to its toxicity.

| Hazard Information | Details | Source(s) |

| GHS Pictograms | GHS06 (Toxic), GHS07 (Irritant) | [5] |

| Signal Word | Danger | [5] |

| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [5] |

| Precautionary Codes | P264, P270, P301+P310, P305+P351+P338, P405, P501 | [5] |

Recommended Procedures

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2 °C and 8 °C.[1] It should also be protected from light to prevent degradation.

Conclusion

This compound is a high-value chemical intermediate whose synthesis is well-established through the temperature-controlled Fries rearrangement. Its trifunctional nature makes it an exceptionally useful building block for creating diverse and complex molecules. With documented applications as a precursor for pharmaceuticals targeting neurological and oncological pathways, and its utility in materials science, this compound will continue to be a valuable tool for researchers and scientists in both academic and industrial settings.

References

- The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone

- Fries rearrangement. Grokipedia. [Link]

- What is the Fries Rearrangement Reaction?. BYJU'S. [Link]

- Fries rearrangement. Wikipedia. [Link]

- 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991. PubChem - NIH. [Link]

- Preparation of hydroxyacetophenones via the Fries rearrangement.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5'-Bromo-2'-hydroxypropiophenone 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. usbio.net [usbio.net]

- 4. 5'-Bromo-2'-hydroxypropiophenone | 17764-93-1 | TCI AMERICA [tcichemicals.com]

- 5. 5′-溴-2′-羟基苯丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5'-Bromo-2'-hydroxypropiophenone | 17764-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 5'-BROMO-2'-HYDROXYPROPIOPHENONE 97 CAS#: 17764-93-1 [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. byjus.com [byjus.com]

- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 1-(5-Bromo-2-hydroxyphenyl)propan-1-one: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-hydroxyphenyl)propan-1-one, a substituted 2'-hydroxypropiophenone, is a valuable chemical entity in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a brominated phenyl ring, a hydroxyl group ortho to a propanoyl substituent, offers a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, and its applications as a key pharmaceutical intermediate.

Molecular Structure and Formula

The fundamental characteristics of this compound are summarized below, providing a cornerstone for its application in research and development.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Molecular Formula | C₉H₉BrO₂ | [PubChem][1] |

| CAS Number | 17764-93-1 | [PubChem][1] |

| Molecular Weight | 229.07 g/mol | [PubChem][1] |

| Appearance | Off-white to light yellow powder | [J&H CHEM][2] |

Structural Representation

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a propan-1-one group at the 1-position.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in experimental settings.

| Property | Value | Source |

| XLogP3 | 3.2 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |

| Rotatable Bond Count | 2 | [PubChem][1] |

| Exact Mass | 227.97859 g/mol | [PubChem][1] |

| Monoisotopic Mass | 227.97859 g/mol | [PubChem][1] |

| Topological Polar Surface Area | 37.3 Ų | [PubChem][1] |

| Heavy Atom Count | 12 | [PubChem][1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fries rearrangement of a phenolic ester.[3] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3] The ortho- and para-isomers are typically formed, with the reaction conditions influencing the product ratio.[3]

Reaction Scheme: Fries Rearrangement

Caption: Fries Rearrangement for the synthesis of the target compound.

Experimental Protocol

The following protocol is adapted from established procedures for the Fries rearrangement of similar substrates.[4]

Materials:

-

4-Bromophenol

-

Propionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add propionyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromophenyl propanoate.

-

Fries Rearrangement: In a separate flask, place anhydrous aluminum chloride.

-

Slowly add the 4-bromophenyl propanoate to the aluminum chloride with vigorous stirring.

-

Heat the reaction mixture to 120-140°C for 2-3 hours.[4]

-

Work-up: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as an off-white to light yellow powder.[2]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene and methyl protons of the propanoyl group, and the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic lower intensity), and the carbons of the propanoyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

-

Key Absorptions: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. A strong absorption band around 1650-1700 cm⁻¹ is indicative of the C=O stretching of the ketone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity will also be observed, which is a definitive indicator of a monobrominated compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[2] The presence of the bromo, hydroxyl, and ketone functionalities provides multiple reaction sites for further molecular elaboration, making it a versatile building block for creating diverse chemical libraries for drug discovery.

Safety, Handling, and Storage

Hazard Identification:

-

Toxic if swallowed.[1]

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Keep in a cool place.[2]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined molecular structure, coupled with its versatile reactivity, makes it an important precursor for the development of novel molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- PubChem. This compound.

- ResearchGate. Mass spectrum of 1-(5-Bromo-2-hydroxyphenyl)-3-p-tolylprop-2-en-1-one. [Link]

- Wikipedia. Fries rearrangement. [Link]

- Organic Chemistry Portal. Fries Rearrangement. [Link]

- Wang, R., Han, J., Li, C., Zhang, J., Liang, Y., Wang, T., & Zhang, Z. (2017). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. The Journal of Organic Chemistry, 82(15), 8113–8119. [Link]

- ResearchGate. 1H NMR of the 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione. [Link]

- BYJU'S. What is the Fries Rearrangement Reaction? [Link]

- LookChem. 1-(5-bromo-2-hydroxy-3,4-dimethyl-phenyl)propan-1-one. [Link]

- PubChem. Ethanone, 1-(5-bromo-2-hydroxyphenyl)-.

- Sami Publishing Company. JAOC-2103-1001 (Galley Proof). [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

- PubChem. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one.

- SciSpace.

Sources

- 1. This compound | C9H9BrO2 | CID 736409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.17764-93-1 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Physical Properties of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-hydroxyphenyl)propan-1-one (CAS No. 17764-93-1) is a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry.[1][2][3][4][5] As a functionalized phenol, it serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is a non-negotiable prerequisite for its effective use in any research or development setting. These parameters govern everything from reaction setup and purification strategies to formulation and bioavailability considerations in drug discovery pipelines.

This guide provides a comprehensive overview of the key physical properties of this compound. It moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols for the determination of these properties. The causality behind experimental choices is explained, empowering the researcher to not only reproduce the methods but also to understand and adapt them.

Compound Identification:

Melting Point Analysis

The melting point of a crystalline solid is a critical physical property that provides a dual insight: it is a benchmark for compound identity and a sensitive gauge of purity.[7] For a pure, crystalline substance, the melting point is typically a sharp, well-defined temperature range of less than 2°C.[7] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7]

Reported Physical Properties

While extensive peer-reviewed data for this specific compound is not widely published, supplier technical sheets provide a starting point for its physical state.

| Property | Reported Value | Source |

| Appearance | Off-white to light yellow powder | [6] |

| Melting Point | Data not consistently available¹ | - |

¹The absence of a consistently reported, high-purity melting point in primary literature necessitates its empirical determination as a first-order task for any researcher handling this compound.

Experimental Determination of Melting Point (Capillary Method)

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[7] The protocol below is a self-validating system, incorporating a preliminary rapid scan to estimate the melting point, followed by a meticulous, slow determination for accuracy.

Methodology Rationale: This two-step approach is a hallmark of efficiency and precision in a research setting. The initial fast run prevents time wastage by quickly identifying the approximate melting region. The subsequent slow, careful run (1-2°C/min) ensures that the sample and thermometer are in thermal equilibrium, yielding a sharp and accurate melting range.[7]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and crystalline. If necessary, grind a small amount into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.

-

Press the open end of a thin-walled capillary tube into the powder.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the bottom sealed end. The packed sample height should be 2-3 mm for optimal results.

-

-

Apparatus Setup (Melt-Temp or similar):

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure a calibrated thermometer or digital probe is correctly positioned.

-

-

Preliminary (Rapid) Determination:

-

Set the apparatus to heat rapidly (e.g., 10-20°C per minute).

-

Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate.

-

Allow the apparatus to cool significantly before proceeding.

-

-

Accurate (Slow) Determination:

-

Prepare a new capillary with a fresh sample.

-

Rapidly heat the block to a temperature approximately 15-20°C below the estimated melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute. This slow rate is critical for an accurate measurement.

-

Carefully observe the sample. Record the temperature at which the first liquid droplet appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal disappears (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination at least twice with fresh samples to ensure reproducibility. Consistent results confirm the validity of the measurement.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a measure of the extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution. The principle of "like dissolves like" is the guiding tenet: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[8] For drug development, solubility in aqueous and organic media is a critical determinant of a compound's behavior in formulation, administration, and biological systems.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound can be predicted. The molecule possesses a polar phenolic hydroxyl (-OH) group, a moderately polar ketone carbonyl (C=O) group, and a large, relatively non-polar bromophenyl ring and propyl chain.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Insoluble/Slightly Soluble | The large non-polar aromatic ring and alkyl chain likely dominate, overcoming the hydrogen bonding potential of the single hydroxyl and ketone groups. |

| Aqueous Base (5% NaOH) | Soluble | The phenolic hydroxyl group is acidic (pKa ~10) and will be deprotonated by a strong base like NaOH to form the highly polar, water-soluble sodium phenoxide salt. This is a key identifying characteristic.[8] |

| Aqueous Acid (5% HCl) | Insoluble | The compound lacks a basic functional group (like an amine) that could be protonated by acid.[8] Therefore, its solubility is not expected to increase. |

| Organic Solvents | Soluble | Expected to be soluble in a range of common organic solvents such as diethyl ether, chloroform, acetone, ethyl acetate, and alcohols (methanol, ethanol) due to favorable dipole-dipole interactions and van der Waals forces. |

Experimental Determination of Qualitative Solubility

This hierarchical testing protocol provides a systematic way to classify an unknown compound based on its solubility in different reagents, directly probing its functional group characteristics.

Methodology Rationale: The sequence of solvents is chosen to systematically identify the compound's primary chemical nature. Water tests for overall polarity.[8] Insoluble compounds are then tested in base and acid to identify acidic or basic functional groups, respectively.[8] This logical progression allows for a rapid and definitive classification.

Step-by-Step Protocol:

-

General Procedure: For each test, add approximately 20-30 mg of the compound to 1 mL of the solvent in a small test tube. Agitate (vortex) for 1-2 minutes at room temperature. A compound is considered "soluble" if it dissolves completely to form a clear, homogeneous solution.

-

Test 1: Water

-

Add the compound to water. Observe.

-

Expected Result: Insoluble. Proceed to the next step.

-

-

Test 2: 5% Sodium Hydroxide (NaOH)

-

Add the compound to 5% NaOH (aq). Observe.

-

Expected Result: Soluble. The formation of the sodium phenoxide salt confirms the presence of an acidic hydroxyl group (phenol).

-

-

Test 3: 5% Hydrochloric Acid (HCl)

-

Use a fresh sample. Add the compound to 5% HCl (aq). Observe.

-

Expected Result: Insoluble. This confirms the absence of a common basic functional group.

-

-

Test 4: Organic Solvents

-

Individually test solubility in solvents like ethanol, acetone, and diethyl ether.

-

Expected Result: Soluble in most common organic solvents.

-

Workflow for Qualitative Solubility Analysis

Caption: Hierarchical workflow for qualitative solubility testing.

Conclusion

The physical properties of this compound—specifically its melting point and solubility—are foundational to its application in scientific research. This guide establishes that the compound is an off-white to light yellow powder. While precise literature values for its melting point are scarce, a robust, self-validating experimental protocol for its determination has been provided. Structurally, the compound is predicted to be insoluble in water, soluble in aqueous base (confirming its phenolic nature), and soluble in a range of common organic solvents. The detailed methodologies and workflows presented herein provide the necessary tools for researchers to empirically verify these essential properties, ensuring data integrity and facilitating the compound's successful integration into complex synthetic and developmental workflows.

References

- Britannica. (2026, January 2). Acetophenone.

- EON Biotech. (n.d.). 1-Propanone, 1-(5-bromo-2-hydroxyphenyl)- – (17764-93-1).

- Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.

- University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto Scarborough. (n.d.). Melting Point.

- AOBChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)-1-propanone.

- Ivy Fine Chemicals. (n.d.). 1-Propanone, 1-(5-bromo-2-hydroxyphenyl)- [CAS: 17764-93-1].

- PubChem. (n.d.). This compound.

Sources

- 1. 17764-93-1|this compound|BLD Pharm [bldpharm.com]

- 2. eontrading.uk [eontrading.uk]

- 3. aobchem.com [aobchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. ivychem.com [ivychem.com]

- 6. This compound, CasNo.17764-93-1 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 7. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Potential Biological Activities of Bromo-Hydroxyphenyl Ketones

Executive Summary: Bromo-hydroxyphenyl ketones represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide synthesizes current research to provide an in-depth analysis of their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. By exploring the structure-activity relationships, underlying molecular mechanisms, and key experimental data, we illuminate the therapeutic promise of this versatile class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to guide future investigations and optimization efforts.

The Bromo-Hydroxyphenyl Ketone Scaffold: A Foundation for Diverse Bioactivity

The chemical architecture of a hydroxyphenyl ketone, featuring a hydroxyl group and a ketone moiety on a benzene ring, provides a versatile backbone for therapeutic drug design. The introduction of a bromine atom onto this phenyl ring—creating a bromo-hydroxyphenyl ketone—dramatically influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and hydrogen-bonding capacity. These modifications are pivotal in enhancing interactions with biological targets, leading to a wide spectrum of potent activities. Marine organisms, particularly algae, are a rich natural source of brominated phenolic compounds, many of which have shown significant cytotoxic and antioxidant effects, inspiring the synthetic exploration of this chemical class.[1][2] This guide delves into the four primary areas of therapeutic interest for these compounds.

Anticancer Potential: Inducing Targeted Cell Death

Bromo-hydroxyphenyl ketone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of human cancer cell lines.[1][3] Their efficacy often stems from the ability to trigger programmed cell death, or apoptosis, a critical pathway for eliminating malignant cells.

Mechanistic Insights: Apoptosis and Signaling Pathway Modulation

The anticancer activity of these compounds is frequently linked to the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, certain bromophenol derivatives have been shown to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating executioner caspases like caspase-3 and caspase-9.[1] This suggests an engagement of the mitochondrial (intrinsic) pathway of apoptosis. Furthermore, curcumin derivatives featuring bromine atoms have demonstrated the ability to modulate critical pathways involving NF-κB, EGFR, and MAPK, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4] Some compounds have also been observed to increase the levels of cellular Reactive Oxygen Species (ROS) in cancer cells, creating a state of oxidative stress that can trigger cell death.[4]

Structure-Activity Relationship (SAR)

The anticancer potency of bromo-hydroxyphenyl ketones is highly dependent on their specific substitution patterns. Studies on brominated quinolines and chalcones indicate that the position and number of bromo and hydroxyl groups significantly influence cytotoxic effects.[3][5] For example, in a series of bromophenols tested against colon cancer cell lines, not only did the presence of hydroxyl and bromine substituents affect antitumor activity, but the length of the side chain was also a critical determinant.[1] Similarly, for certain brominated curcumin derivatives, blocking the hydroxyl group with a methyl or short alcohol chain was key to enhancing activity against breast cancer cells.[4]

Data Presentation: Cytotoxic Activity

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Breast (MCF-7) | 42.19 µg/mL | [3] |

| Bromophenol Derivatives | Colon (HCT-116) | 1.32 - 20.4 µM | [1] |

| Brominated Curcuminoid Complex (9a) | Breast (MDA-MB-231) | ~4-7 µM | [4] |

| Brominated 8-hydroxyquinolines | Cervix (HeLa), Colon (HT29) | 6.7 - 25.6 µg/mL | [5] |

| Bromophenol Derivative (12) | Myelogenous Leukemia (K562) | 13.9 µg/mL | [1] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the effect of a compound on cancer cell viability by measuring the metabolic activity of mitochondria.

Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromo-hydroxyphenyl ketone compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization: Apoptosis Signaling Pathway

Caption: Intrinsic apoptosis pathway induced by bromo-hydroxyphenyl ketones.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of bromo-hydroxyphenyl ketones, particularly salicylanilides, have demonstrated notable antimicrobial properties.[6][7] This activity is often more pronounced against Gram-positive bacteria, a class that includes significant human pathogens.

Spectrum of Activity

Research has shown that N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives are active against Gram-positive bacteria such as Staphylococcus aureus.[6] Studies on various aromatic halogenohydroxy aldehydes and ketones have confirmed their efficacy against both animal and plant bacterial pathogens.[8] In contrast, activity against Gram-negative bacteria is often limited or absent.[6] This selectivity is a key aspect of their antimicrobial profile, suggesting a mechanism of action that may be hindered by the outer membrane of Gram-negative organisms.

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Compound Class | Organism | MIC Value (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5 - 5.0 | [6][7] |

| Benzyl bromide derivatives | S. aureus | 0.5 - 4.0 | [9] |

| Benzyl bromide derivatives | S. pyogenes | 0.5 - 2.0 | [9] |

| Benzyl bromide derivatives | C. albicans | 0.25 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's potency.

Methodology:

-

Compound Preparation: Prepare a stock solution of the bromo-hydroxyphenyl ketone in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover and incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Properties: Neutralizing Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Bromo-hydroxyphenyl ketones, like many phenolic compounds, can act as potent antioxidants.

Mechanisms of Action

The antioxidant capacity of these compounds is primarily attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals.[10] The presence of a bromine atom can further modulate this activity. Structure-activity relationship studies on flavanones derived from bromo-hydroxyphenyl ketones revealed that the presence of a second halogen substituent (e.g., dibromo) increased the free radical scavenging activity against both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals.[11] Beyond direct scavenging, related compounds like raspberry ketone have been shown to upregulate endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), providing a secondary line of defense against oxidative damage.[12]

Data Presentation: In Vitro Antioxidant Activity

| Compound Class | Assay | IC50 Value | Standard | Reference |

| Dithiocarbamic Flavanones (6,8-dibromo) | DPPH | More active than BHT | BHT | [11] |

| Dithiocarbamic Flavanones (6,8-dibromo) | ABTS | More active than BHT | BHT | [11] |

| Bromophenol Derivatives | H₂O₂ scavenging | Ameliorated damage | - | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to screen the radical scavenging activity of compounds.

Causality: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the test compound.

Methodology:

-

Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Compound Preparation: Prepare various concentrations of the bromo-hydroxyphenyl ketone test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Controls: Use ascorbic acid or BHT as a positive control. Use methanol as a negative control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

-

IC50 Determination: Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Visualization: Antioxidant Mechanisms

Caption: Dual antioxidant mechanisms of bromo-hydroxyphenyl ketones.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of many diseases. Bromo-hydroxyphenyl ketone derivatives show potential as anti-inflammatory agents by targeting key components of the inflammatory response.

Mechanisms of Action

A primary mechanism identified for salicylanilide derivatives is the inhibition of proteases like trypsin.[6][7] Proteases play a significant role in inflammation, and their inhibition can dampen the inflammatory cascade. The IC50 values for this inhibition were found to be significantly lower than that of acetylsalicylic acid (aspirin), indicating superior efficiency.[6] On a broader scale, plant-derived compounds often exert anti-inflammatory effects by suppressing key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[13][14] NF-κB is a master regulator that controls the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13] By inhibiting this pathway, bromo-hydroxyphenyl ketones could potentially reduce the production of these inflammatory mediators. Ketone bodies in general have been shown to inhibit the NLRP3 inflammasome, another critical component of the innate immune response.[15][16]

Data Presentation: In Vitro Anti-inflammatory Activity

| Compound Class | Assay | IC50 Value (mg/mL) | Standard | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Trypsin Inhibition | 0.04 - 0.07 | Acetylsalicylic Acid (0.4051) | [6] |

Experimental Protocol: In Vitro Protease (Trypsin) Inhibition Assay

This protocol evaluates a compound's ability to inhibit the activity of the protease enzyme trypsin.

Causality: The assay uses a substrate (e.g., N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride) which, when cleaved by active trypsin, releases a chromophore (p-nitroaniline) that can be measured spectrophotometrically. An inhibitor will prevent this cleavage, resulting in a lower absorbance reading, which is directly proportional to its inhibitory activity.

Methodology:

-

Reagent Preparation: Prepare solutions of Tris-HCl buffer (pH 7.5), trypsin, and the substrate.

-

Reaction Setup: In a 96-well plate, add buffer and various concentrations of the bromo-hydroxyphenyl ketone test compound.

-

Enzyme Addition: Add the trypsin solution to each well and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate solution to all wells.

-

Incubation & Reading: Incubate the plate for 30 minutes at 37°C. Measure the absorbance at 405 nm.

-

Controls: Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme). Use a known protease inhibitor (e.g., aprotinin) as a reference standard.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.

-

IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Future Perspectives and Drug Development

The diverse biological activities of bromo-hydroxyphenyl ketones make them highly attractive candidates for further drug development. Their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents is well-supported by preliminary in vitro data. However, significant challenges remain on the path to clinical application.

Lead Optimization: Future research should focus on synthesizing new analogues to refine the structure-activity relationships for each biological target. This will involve strategic modifications to the substitution pattern of the phenyl ring and the ketone side chain to enhance potency and selectivity while minimizing off-target effects.

Pharmacokinetics and Bioavailability: A critical hurdle for many phenolic compounds is poor bioavailability. Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential. Formulation strategies, such as the use of cyclodextrins to form inclusion complexes, have already shown promise in enhancing the biological effects of related compounds and should be explored further.[6][7]

Toxicity and Safety: While these compounds show selective toxicity towards cancer cells and microbes, comprehensive toxicological studies are required to establish a safe therapeutic window. In vivo studies in animal models are necessary to evaluate both efficacy and potential systemic toxicity before any consideration for human trials.

References

- Synthesis, Biochemical Evaluation and Rationalisation of a Series of 3,5- Dibromo Derivatives of 4-Hydroxyphenyl Ketone-Based Compounds as Probes of the Active Site of Type 3 of 17β-Hydroxysteroid Dehydrogenase (17β-HSD3) and the Role of Hydrogen Bonding Interaction in the Inhibition of 17β-HSD3. (2025). ResearchGate.

- A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). MDPI.

- Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. (n.d.). MDPI.

- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (n.d.). MDPI.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC - NIH.

- Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020). ResearchGate.

- Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. (n.d.). PMC - NIH.

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.

- Reaction scope of conversion of a-bromo ketones into a-hydroxy ketones with sodium nitrite. [a]. (n.d.). ResearchGate.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Semantic Scholar.

- Antimicrobial Study of Some Aromatic Halogenohydroxy Aldehydes and Ketones. (2025). ResearchGate.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC - NIH.

- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). PMC - NIH.

- Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. (2013). PubMed.

- Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. (2015). PubMed.

- Molecular modeling, structure--activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones as a novel class of dopamine transporter inhibitors. (n.d.). PubMed.

- Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025). PYG Lifesciences.

- (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). ResearchGate.

- Putative anti-inflammatory mechanisms mediated by the ketogenic diet.... (n.d.). ResearchGate.

- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (n.d.). MDPI.

- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (n.d.). MDPI.

- Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. (n.d.). MDPI.

- The Diverse Biological Activities of Dihydroxyphenyl Ketone Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

- Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. (n.d.). PubMed Central.

- Raspberry ketone in food supplements – High intake, few toxicity data – A cause for safety concern?. (2025). ResearchGate.

- Potentials of Raspberry Ketone as a Natural Antioxidant. (n.d.). MDPI.

- Further research on the biological activities and the safety of raspberry ketone is needed. (2025). ResearchGate.

- Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders. (2022). NIH.

- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). PMC.

- butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational. (2024). Semantic Scholar.

- Structure-activity relationship study on alpha1 adrenergic receptor antagonists from beer. (2009). PubMed.

- Anti-inflammatory action of β-hydroxybutyrate via modulation of PGC-1α and FoxO1, mimicking calorie restriction. (n.d.). PubMed Central.

- Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. (n.d.). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Potentials of Raspberry Ketone as a Natural Antioxidant | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one in Modern Synthetic Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern drug discovery and materials science, the strategic importance of well-defined synthetic intermediates cannot be overstated. These molecules, poised with specific functionalities, serve as the foundational keystones for the construction of complex molecular architectures. Among these, 1-(5-Bromo-2-hydroxyphenyl)propan-1-one stands out as a particularly valuable and versatile building block. Its unique arrangement of a hydroxyl group, a bromine atom, and a propanone side chain on an aromatic scaffold provides a rich platform for a diverse array of chemical transformations.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound. We will delve into its synthesis, characterization, and, most importantly, its strategic application as a synthetic intermediate in the creation of high-value molecules, including pharmacologically active chalcones, flavonoids, and other heterocyclic systems. By understanding the underlying chemical principles and practical applications of this compound, researchers can unlock new avenues for innovation in their respective fields.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. This compound is an off-white to light yellow powder, and its key identifiers are listed in the table below.[1][2]

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 17764-93-1[1][3] |

| Molecular Formula | C₉H₉BrO₂[1][3] |

| Molecular Weight | 229.07 g/mol [1] |

| Appearance | Off-white to light yellow powder[2] |

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized intermediate. The key spectral features are summarized below.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and a hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bonded to bromine and the hydroxyl group), and the carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Synthesis of this compound: A Tale of Two Reactions

The synthesis of hydroxyaryl ketones like this compound is typically achieved through two primary and robust methodologies: the Fries Rearrangement and Friedel-Crafts Acylation. The choice between these pathways often depends on the availability of starting materials and desired regioselectivity.

The Fries Rearrangement: An Intramolecular Migration

The Fries Rearrangement is a classic and powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[4][5][6] The reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[4][6]

The synthesis of this compound via this method begins with the esterification of 4-bromophenol with propanoyl chloride to yield 4-bromophenyl propanoate. This ester is then subjected to the Fries rearrangement. The regioselectivity of the rearrangement (ortho- vs. para-acylation) is influenced by reaction conditions such as temperature and solvent.[6] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. In the case of 4-bromophenyl propanoate, the para-position is blocked by the bromine atom, thus directing the acyl group to the ortho-position.

Experimental Protocol: Fries Rearrangement of 4-Bromophenyl Propanoate

-

Esterification: To a solution of 4-bromophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add propanoyl chloride (1.1 equivalents) dropwise. If a non-basic solvent is used, a base such as triethylamine (1.2 equivalents) should be added. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-bromophenyl propanoate.

-

Rearrangement: To a flask containing anhydrous aluminum chloride (2-3 equivalents) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the 4-bromophenyl propanoate (1 equivalent) portion-wise. Heat the reaction mixture to the desired temperature (typically 120-160 °C) and monitor the progress by TLC. Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Friedel-Crafts Acylation: A Direct Approach

An alternative and more direct route is the Friedel-Crafts acylation of 4-bromophenol with propanoyl chloride in the presence of a Lewis acid catalyst.[7][8] This electrophilic aromatic substitution reaction introduces the propanoyl group directly onto the aromatic ring. Similar to the Fries rearrangement, the regioselectivity is influenced by the directing effects of the hydroxyl and bromo substituents. The strongly activating and ortho-, para-directing hydroxyl group will primarily direct the incoming acyl group to the positions ortho to it.

Experimental Protocol: Friedel-Crafts Acylation of 4-Bromophenol

-

To a suspension of anhydrous aluminum chloride (2.5 equivalents) in a suitable inert solvent such as 1,2-dichloroethane or carbon disulfide at 0 °C, add propanoyl chloride (1.2 equivalents) dropwise.

-

After stirring for a short period, add a solution of 4-bromophenol (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-